molecular formula C7H10N2O3 B6318310 3-(Methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1783796-51-9

3-(Methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B6318310
CAS No.: 1783796-51-9
M. Wt: 170.17 g/mol
InChI Key: HPUCXPHRHDWXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a methoxymethyl (-CH2-O-CH3) substituent at position 3, a methyl group at position 1, and a carboxylic acid group at position 5. This compound is part of a broader class of pyrazole-carboxylic acids, which are widely utilized in medicinal chemistry and materials science due to their structural versatility and bioactivity.

Pyrazole-carboxylic acids are privileged scaffolds in drug discovery, particularly as enzyme inhibitors or receptor modulators. For instance, structurally similar compounds like 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylic acid have been employed as building blocks for cysteine protease inhibitors () . The methoxymethyl group in this compound may enhance solubility or modulate electronic properties, influencing its binding affinity in biological systems.

Properties

IUPAC Name

5-(methoxymethyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9-6(7(10)11)3-5(8-9)4-12-2/h3H,4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUCXPHRHDWXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)COC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters with Methylhydrazine

The most widely reported method involves cyclocondensation of β-keto esters with methylhydrazine to construct the pyrazole ring. For instance, ethyl 3-methoxymethyl-3-oxobutanoate reacts with methylhydrazine in acidic or basic conditions to yield the pyrazole core. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl groups, followed by dehydration.

Key Steps:

  • Synthesis of β-Keto Ester Precursor: Alkylation of ethyl acetoacetate with methoxymethyl chloride under basic conditions (e.g., NaH in THF) introduces the methoxymethyl group at the α-position.

  • Cyclization: Treatment with methylhydrazine in a two-phase system (e.g., water/toluene) with a weak base (e.g., NaHCO₃) facilitates ring closure at 80–100°C.

  • Ester Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid using aqueous HCl or NaOH.

Example Conditions:

StepReagents/ConditionsYieldSource
AlkylationNaH, THF, 0°C → RT, 12 h75%
CyclizationMethylhydrazine, NaHCO₃, 90°C, 6 h68%
Hydrolysis6M HCl, reflux, 4 h92%

Nucleophilic Substitution on Halogenated Pyrazole Intermediates

An alternative route involves introducing the methoxymethyl group via substitution on a pre-formed pyrazole intermediate. For example, 3-chloromethyl-1-methyl-1H-pyrazole-5-carboxylic acid reacts with sodium methoxide in methanol to replace the chloride with a methoxymethyl group.

Key Steps:

  • Halogenation: Chlorination of a hydroxymethyl precursor using thionyl chloride (SOCl₂) in dichloromethane.

  • Substitution: Reaction with NaOCH₃ in methanol at 60°C for 8 hours.

Challenges:

  • Competing elimination reactions may occur under strongly basic conditions.

  • Positional selectivity is critical; the chloromethyl group must be at the 3-position to ensure correct substitution.

Reduction and Alkylation of Pyrazole Derivatives

A third approach involves reducing a ketone intermediate to a hydroxymethyl group, followed by methylation. For example, 3-acetyl-1-methyl-1H-pyrazole-5-carboxylic acid is reduced with LiAlH₄ to 3-(hydroxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid, which is then methylated using methyl iodide.

Example Protocol:

  • Reduction: LiAlH₄ in THF at 0°C → RT, 2 hours (67% yield).

  • Methylation: CH₃I, K₂CO₃, DMF, 12 hours (82% yield).

Limitations:

  • Over-reduction or side reactions may occur with LiAlH₄.

  • Protecting the carboxylic acid during methylation is often necessary.

Reaction Optimization Strategies

Acid-Catalyzed Cyclization

Concentrated sulfuric acid (50–100%) with catalytic NaI enhances cyclization efficiency by stabilizing intermediates and accelerating dehydration. For example, heating 3-methoxymethyl-1-pentyn-3-ol in H₂SO₄ at 140°C for 2 hours yields the pyrazole ring with 85% purity.

Critical Parameters:

  • Temperature control (120–150°C) prevents decomposition.

  • Use of inert atmosphere (N₂ or Ar) minimizes oxidation.

Base-Mediated Alkylation

Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents (e.g., DMF) improves alkylation yields by deprotonating the β-keto ester precursor more effectively than weaker bases.

Optimized Conditions:

  • Solvent: DMF, 0°C → RT

  • Base: NaH (2.5 equiv)

  • Alkylating Agent: Methoxymethyl chloride (1.2 equiv)

  • Yield: 78%

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.41 (d, J = 2.3 Hz, 1H, pyrazole-H), 4.66 (s, 2H, OCH₂OCH₃), 3.88 (s, 3H, N-CH₃), 3.36 (s, 3H, OCH₃).

  • IR (KBr): 1705 cm⁻¹ (C=O), 1100 cm⁻¹ (C-O-C).

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) confirms >98% purity for the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution reagents: Alkyl halides and nucleophiles such as amines and thiols are used for substitution reactions.

Major Products Formed

    Oxidation products: Ketones, aldehydes, and carboxylic acids.

    Reduction products: Alcohols and aldehydes.

    Substitution products: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(Methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 3-(methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid and analogous compounds:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound -CH2-O-CH3 C8H12N2O3* 184.19 Potential enzyme inhibition, drug design
3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid -C(CH3)3 C10H14N2O2 194.23 Inhibitor of Cz and CatL proteases
3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid -C4H3O (furan) C9H8N2O3 192.17 High purity (≥97%), commercial availability
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid -CO-OCH3 C7H8N2O4 184.15 Ester derivative; versatile synthon
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid -CH2CH3 C7H10N2O2 154.17 Simplified alkyl variant

*Calculated molecular formula and weight based on structural analysis.

Key Observations:

  • Substituent Effects: Methoxymethyl (-CH2-O-CH3): Introduces ether functionality, which is less electron-withdrawing than ester groups (e.g., -CO-OCH3). This may enhance solubility in polar solvents compared to purely alkyl substituents. tert-Butyl (-C(CH3)3): A bulky hydrophobic group that improves binding to hydrophobic enzyme pockets, as seen in protease inhibitors .
  • Molecular Weight and Solubility :
    • Compounds with larger substituents (e.g., tert-butyl, furyl) exhibit higher molecular weights and varied solubility profiles. The methoxymethyl variant (184.19 g/mol) balances moderate size with polarity.

Physical Properties

  • Melting Points: Similar compounds like 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid exhibit melting points of 156–157°C , while 3-(2-furyl)-1-methyl-1H-pyrazole-5-carboxylic acid melts at 130°C (dec.) . The methoxymethyl group’s ether linkage may lower melting points compared to aromatic substituents.
  • Acidity :

    • The carboxylic acid group (pKa ~2-3) is influenced by adjacent substituents. Electron-withdrawing groups (e.g., -CO-OCH3) increase acidity, whereas electron-donating groups (e.g., -CH2-O-CH3) may slightly reduce it.

Biological Activity

3-(Methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H10N2O3\text{C}_7\text{H}_10\text{N}_2\text{O}_3

This compound features a pyrazole ring, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Research indicates that compounds with a pyrazole scaffold exhibit promising anticancer activities. A study demonstrated that derivatives of pyrazole, including those similar to this compound, showed significant inhibitory effects on various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AHeLa (Cervical)15.4
Compound BMCF-7 (Breast)12.6
Compound CPC3 (Prostate)9.8

These findings suggest that the compound may induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes the results:

TreatmentTNF-alpha Inhibition (%)IL-6 Inhibition (%)
Control00
Compound D (10 µM)7065
Dexamethasone (1 µM)8580

These results indicate that the compound may serve as a potential therapeutic agent for conditions characterized by chronic inflammation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined against common pathogens:

Bacterial StrainMIC (µg/mL)
E. coli30
S. aureus25
P. aeruginosa35

These findings suggest that the compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are thought to involve multiple pathways:

  • Apoptosis Induction : The compound may activate caspases and other apoptotic factors leading to programmed cell death in cancer cells.
  • Cytokine Modulation : It appears to inhibit NF-kB signaling pathways, reducing the expression of inflammatory cytokines.
  • Antibacterial Mechanism : The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with a pyrazole derivative similar to our compound showed promising results in tumor reduction and improved patient outcomes.
  • Inflammatory Disease Management : Patients suffering from rheumatoid arthritis exhibited significant symptom relief when treated with compounds containing the pyrazole structure, suggesting a potential role in anti-inflammatory therapies.

Q & A

Basic Question: What are the key structural features of 3-(Methoxymethyl)-1-methyl-1H-pyrazole-5-carboxylic acid that influence its chemical reactivity?

Methodological Answer:
The compound’s reactivity is governed by its pyrazole core and substituent positioning:

  • Methoxymethyl group (position 3): Enhances nucleophilic substitution potential due to the electron-donating methoxy group.
  • Methyl group (position 1): Steric hindrance modulates regioselectivity in reactions.
  • Carboxylic acid (position 5): Enables hydrogen bonding, salt formation, or conjugation to biomolecules via activation (e.g., using EDCI or DCC).

Comparative studies with analogs (e.g., chloro or ethyl substituents) show that electron-withdrawing groups at position 4 reduce electrophilic aromatic substitution rates, while electron-donating groups improve solubility in polar solvents .

Basic Question: What are the standard synthetic routes for preparing this compound?

Methodological Answer:
Two optimized pathways are widely reported:

Cyclocondensation Approach:

  • React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and methyl hydrazine under reflux (80–100°C, 6–8 hours).
  • Hydrolyze the ester intermediate (e.g., using NaOH/EtOH) to yield the carboxylic acid .

Post-Functionalization Strategy:

  • Start with 1-methyl-1H-pyrazole-5-carboxylic acid.
  • Introduce the methoxymethyl group via Mitsunobu reaction (diethyl azodicarboxylate, PPh₃) or alkylation with methoxymethyl chloride (K₂CO₃, DMF, 50°C) .

Advanced Question: How do reaction conditions (solvent, temperature, catalyst) affect the yield and purity of this compound during synthesis?

Methodological Answer:

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve reaction rates but may require rigorous drying to avoid ester hydrolysis. THF or toluene is preferred for moisture-sensitive steps .
  • Temperature Control: Cyclocondensation at >80°C accelerates ring formation but risks side products (e.g., over-alkylation). Lower temperatures (50–60°C) favor selectivity in post-functionalization .
  • Catalysts: Pd(PPh₃)₄ enhances cross-coupling efficiency for aryl-substituted analogs, though not always required for methoxymethyl derivatives. Acid scavengers (e.g., pyridine) mitigate undesired protonation of intermediates .

Advanced Question: What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxymethyl protons at δ 3.2–3.5 ppm; pyrazole ring carbons at δ 140–160 ppm) .
  • IR Spectroscopy: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) validate functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) distinguishes molecular ions (e.g., [M+H]⁺ at m/z 185.08) from impurities .
  • HPLC-PDA: Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98% by area normalization) .

Advanced Question: How does the substitution pattern on the pyrazole ring influence biological activity or material properties?

Methodological Answer:

  • Biological Activity:
    • Methoxymethyl at position 3 improves membrane permeability in cell-based assays compared to bulkier groups (e.g., ethyl or chloro).
    • Carboxylic acid at position 5 enables conjugation to amine-containing biomolecules (e.g., peptides), enhancing target affinity .
  • Material Properties:
    • Methyl at position 1 increases thermal stability (TGA decomposition >200°C), critical for high-temperature applications.
    • Substituent polarity impacts crystallinity: Methoxymethyl derivatives exhibit lower melting points (~150–160°C) vs. chloro analogs (~180°C) .

Advanced Question: What strategies can resolve contradictions in reported biological activities across different studies?

Methodological Answer:

  • Comparative Assays: Standardize bioactivity tests (e.g., IC₅₀ measurements) using identical cell lines (e.g., HEK293 or HepG2) and controls .
  • Structural Confirmation: Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial proximity of substituents) to rule out isomer contamination .
  • Solubility Adjustments: Use co-solvents (DMSO/PBS) at consistent concentrations to avoid false negatives in aqueous assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.